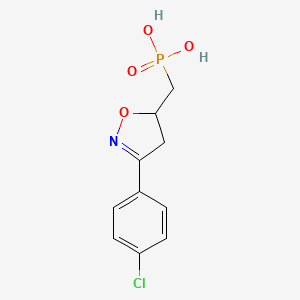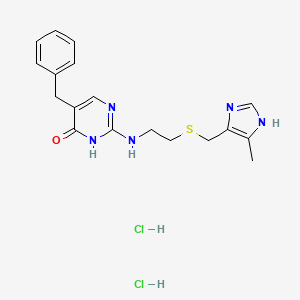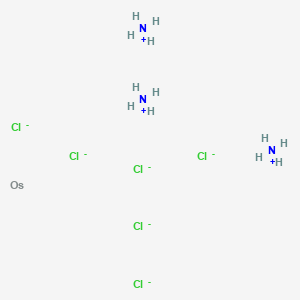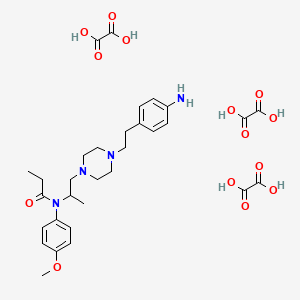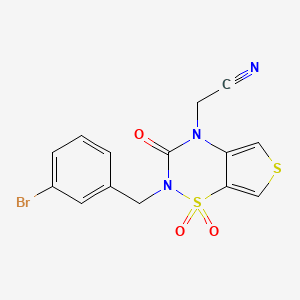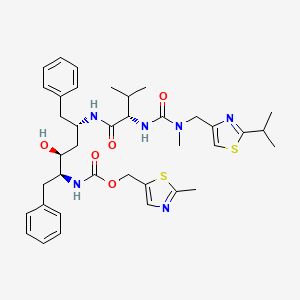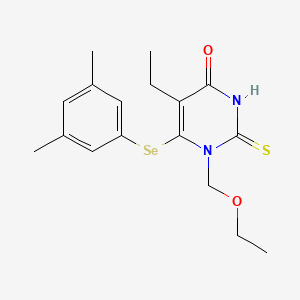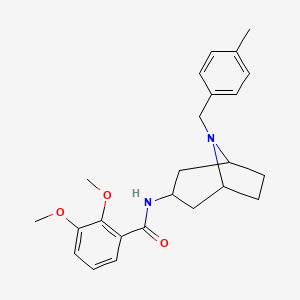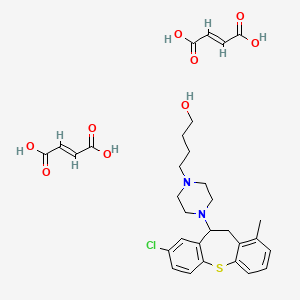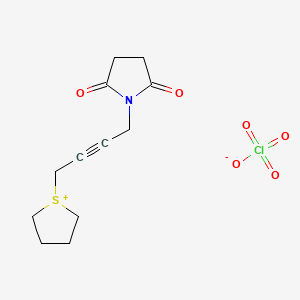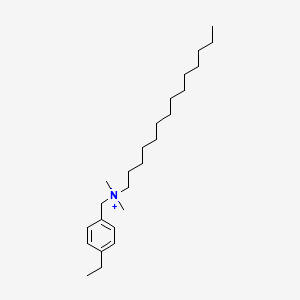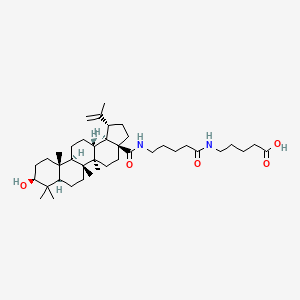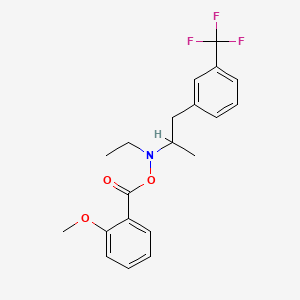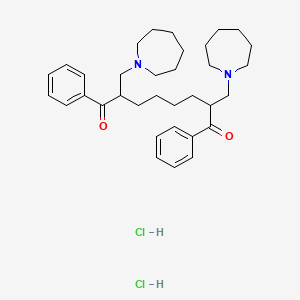
2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hexahydro-1H-azepin-1-yl groups attached to a central octanedione backbone, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride involves its interaction with specific molecular targets. The hexahydro-1H-azepin-1-yl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of signaling cascades, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Octanedione, 1,8-bis(4-ethoxyphenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride.
- 1,8-Octanedione, 1,8-bis(4-butoxyphenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-.
Uniqueness
Compared to similar compounds, 2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Properties
CAS No. |
120698-33-1 |
|---|---|
Molecular Formula |
C34H50Cl2N2O2 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
2,7-bis(azepan-1-ylmethyl)-1,8-diphenyloctane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C34H48N2O2.2ClH/c37-33(29-17-7-5-8-18-29)31(27-35-23-13-1-2-14-24-35)21-11-12-22-32(28-36-25-15-3-4-16-26-36)34(38)30-19-9-6-10-20-30;;/h5-10,17-20,31-32H,1-4,11-16,21-28H2;2*1H |
InChI Key |
MQSVEQWTRBEFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(CCCCC(CN2CCCCCC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



